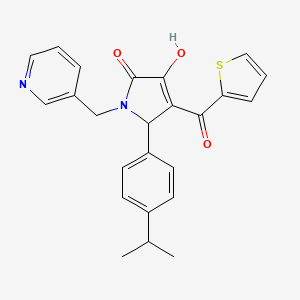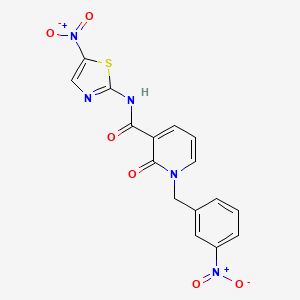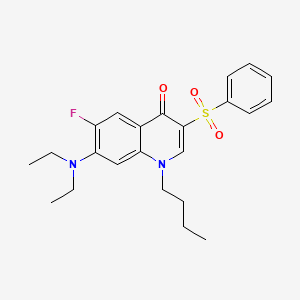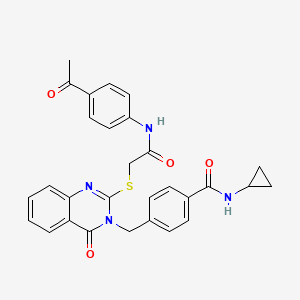
3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrrolidin-2-ones and their derivatives represent a significant class of non-aromatic heterocyclic compounds found in the core structure of many natural products and biologically active molecules. These compounds' structural versatility allows for the introduction of various substituents, making them valuable for synthesizing new medicinal and biologically active molecules.
Synthesis Analysis
The synthesis of pyrrolidin-2-ones typically involves the reaction of specific esters with a mixture of aromatic aldehyde and amino-propane derivatives when heated in a solvent like dioxane. This process allows for the introduction of various substituents at key positions of the pyrrolidin-2-one nucleus, resulting in derivatives with potentially improved biological activity (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of synthesized compounds is confirmed using techniques like 1H NMR spectroscopy and IR spectrometry. These methods reveal the presence of specific stretching vibrations and characteristic peaks corresponding to the compounds' alcoholic hydroxyl, enol hydroxyl, amide, and ketone groups, indicating successful synthesis of the desired derivatives.
Chemical Reactions and Properties
Pyrrolidin-2-ones undergo various chemical reactions, including condensation with aldehydes and nucleophiles under acidic or basic conditions to form derivatives with different substituents. These reactions demonstrate the compounds' reactivity and the possibility to synthesize a wide range of derivatives with unique chemical properties (Goto et al., 1991).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives of pyrrolidin-2-ones, which includes compounds like 3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, is a subject of significant interest due to their presence in various natural products and biologically active molecules. The versatility in introducing various substituents into their nucleus paves the way for the creation of new medicinal molecules with enhanced biological activity. Recent studies have focused on synthesizing new active compounds by introducing different substituents at various positions of the 3-hydroxy-3-pyrrolin-2-one structure. The synthesized compounds' structures have been confirmed using techniques like 1H NMR spectroscopy and IR spectrometry, indicating the formation of the corresponding derivatives of 3-hydroxy-3-pyrrolin-2-ones (Rubtsova et al., 2020).
Crystallographic Studies
Crystal structure analysis of similar compounds, such as thiochromeno[4,3-b]pyrrole esters, reveals insights into the molecular conformations of such compounds. These studies are crucial for understanding the structural variations brought by different substituents, which can impact the compound's properties and potential applications in pharmaceuticals and material sciences (Raja et al., 2015).
properties
IUPAC Name |
4-hydroxy-2-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-15(2)17-7-9-18(10-8-17)21-20(22(27)19-6-4-12-30-19)23(28)24(29)26(21)14-16-5-3-11-25-13-16/h3-13,15,21,28H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKRRNLKVSIOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)

![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)
![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)
![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)


![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)
![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)


